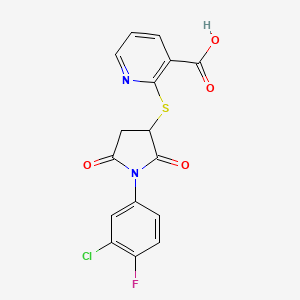

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Descripción

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic small molecule featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-chloro-4-fluorophenyl group at the N1 position. A thioether linkage connects the pyrrolidinedione ring to a nicotinic acid moiety (pyridine-3-carboxylic acid). This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the halogenated aromatic system and hydrogen-bonding capacity via the carboxylic acid and carbonyl groups.

Propiedades

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O4S/c17-10-6-8(3-4-11(10)18)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWJWOYKWNYLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves multiple steps, typically starting with the preparation of the pyrrolidinyl intermediate. This intermediate is then reacted with 3-chloro-4-fluorophenyl derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include halogenated phenyl compounds, nicotinic acid derivatives, and sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Halogenated phenyl groups can undergo substitution reactions, where halogens are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three key analogs:

2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 448198-55-8)

- Structural Differences : The phenyl substituent here is 4-ethoxy instead of 3-chloro-4-fluoro. The ethoxy group is electron-donating, contrasting with the electron-withdrawing Cl/F substituents in the target compound.

- Physicochemical Impact :

- Molecular Weight : 372.39 g/mol (vs. ~392.79 g/mol for the target compound, estimated based on halogen substitution).

- Solubility : The ethoxy group may enhance solubility in polar aprotic solvents compared to the more hydrophobic chloro-fluoro analog.

- Biological Implications : Electron-withdrawing halogens in the target compound could improve binding to hydrophobic enzyme pockets or enhance metabolic stability relative to the ethoxy variant .

Montelukast Sodium (Leukotriene Receptor Antagonist)

- Key Structural Contrasts: Montelukast (C35H35ClNNaO3S) features a quinolinyl group, a sulfonamide-linked cyclopropane, and a carboxylate. Unlike the target compound, it lacks the pyrrolidinedione core but shares a thioether linkage.

- Functional Overlap: Both molecules utilize aromatic systems and sulfur-based linkages for target engagement.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Parallels : This compound (from ) shares a chlorophenylthio group and heterocyclic core (pyrazole vs. pyrrolidinedione).

- Key Differences : The trifluoromethyl and aldehyde groups enhance electrophilicity, whereas the target compound’s nicotinic acid moiety provides a carboxylate for ionic interactions.

Tabulated Comparison of Key Attributes

Research Findings and Implications

- Substituent Effects: Halogenation (Cl/F) in the target compound likely enhances lipophilicity and metabolic resistance compared to ethoxy or non-halogenated analogs, critical for blood-brain barrier penetration or prolonged half-life .

- Thioether Linkage: Shared with Montelukast, this group may facilitate covalent or non-covalent interactions with cysteine residues in enzyme active sites, a mechanism leveraged in drug design .

Actividad Biológica

The compound 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 3-chloro-4-fluorophenyl moiety linked to a 2,5-dioxopyrrolidine structure via a thioether bond to nicotinic acid . The synthesis typically involves multi-step organic reactions, including the coupling of various intermediates to form the final product. The synthesis pathway may include:

- Formation of the dioxopyrrolidine core .

- Introduction of the 3-chloro-4-fluorophenyl group .

- Thioether formation with nicotinic acid .

Antioxidant Properties

Recent studies have indicated that compounds bearing similar structural motifs exhibit significant antioxidant activity. The presence of the dioxopyrrolidine core may contribute to radical scavenging capabilities. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of reactive oxygen species (ROS) generation in vitro .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro assays demonstrated that it inhibits proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Animal models treated with this compound exhibited improved cognitive functions in tasks assessing memory and learning, likely due to its ability to modulate neuroinflammatory pathways and inhibit acetylcholinesterase (AChE) activity . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as a reversible inhibitor of AChE, which is crucial for neurotransmission.

- Modulation of Signaling Pathways : It influences pathways such as NF-kB, reducing inflammation and promoting neuronal survival.

- Radical Scavenging : The dioxopyrrolidine structure contributes to its ability to neutralize free radicals.

Study on Anticancer Properties

In a study published in Molecules, researchers evaluated the anticancer effects of similar compounds with the dioxopyrrolidine scaffold. The study found that these compounds inhibited cell growth with IC50 values ranging from 0.5 to 5 µM across different cancer types . The mechanism was linked to apoptosis via caspase activation.

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects in scopolamine-induced cognitive impairment models. Treatment with this compound resulted in significant improvements in memory retention tests compared to controls, highlighting its potential for therapeutic use in Alzheimer's disease .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.